2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Overview
Description
2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one is a heterocyclic compound that features a spiro linkage between an isoquinoline and a piperidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds, which are then cyclized with various nucleophiles . Another method involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the isoquinoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and antioxidant activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the isoquinoline core but lacks the spiro linkage, resulting in different biological activities.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Contains a spiro linkage but with a chromane ring instead of an isoquinoline, leading to distinct chemical properties.
Uniqueness
2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one is unique due to its specific spiro linkage, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-11-4-2-1-3-10(11)9-13(15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKKWWRRKIPRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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